6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole
Description
The compound 6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole features a symmetrical bis-benzimidazole scaffold interconnected via a conjugated buta-1,3-dienyl linker, with pyrimidin-2-yl substituents at the 6-position of each benzimidazole ring. This architecture combines two pharmacologically significant motifs:
- Benzimidazole: Known for its heterocyclic aromaticity, hydrogen-bonding capacity, and roles in enzyme inhibition (e.g., kinases, topoisomerases) .
- Pyrimidine: A nitrogen-rich heterocycle prevalent in nucleic acids and pharmaceuticals (e.g., antiviral, anticancer agents).
Properties
CAS No. |
648415-52-5 |
|---|---|
Molecular Formula |
C26H18N8 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole |
InChI |
InChI=1S/C26H18N8/c1(5-23-31-19-9-7-17(15-21(19)33-23)25-27-11-3-12-28-25)2-6-24-32-20-10-8-18(16-22(20)34-24)26-29-13-4-14-30-26/h1-16H,(H,31,33)(H,32,34) |
InChI Key |
RBALTROMHDSWBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC3=C(C=C2)N=C(N3)C=CC=CC4=NC5=C(N4)C=C(C=C5)C6=NC=CC=N6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
The primary methods for synthesizing this compound include:
Condensation Reactions : One common approach involves the condensation of pyrimidine derivatives with benzimidazole intermediates under acidic conditions. This step is crucial for forming the core structure of the compound.
Cyclization : The cyclization of the intermediate products often occurs under heat, facilitating the formation of the benzimidazole rings.
Coupling Reactions : A coupling reaction with butadiene derivatives is employed to introduce the buta-1,3-dienyl linker, which is essential for the final product's structure.
Reaction Conditions
The following conditions are typically optimized for each reaction step:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | Pyrimidine derivatives | Acidic catalyst |
| 2 | Cyclization | Benzimidazole derivatives | Heat |
| 3 | Coupling | Butadiene derivatives | Base catalyst |
These conditions ensure high yields and purity in the final product.
Recent studies have demonstrated various successful methods for synthesizing benzimidazole derivatives that can be adapted for this specific compound. For instance:
A study highlighted the synthesis of novel benzimidazole derivatives bearing pyrimidine moieties, showcasing their fungicidal activity and potential as lead compounds in agricultural applications.
Another research focused on synthesizing substituted benzimidazoles through a series of reactions involving O-phenylenediamine and other reagents, yielding significant derivatives that can be further modified to obtain compounds like 6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole .
In an industrial context, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. Key aspects include:
Automated Reactors : Utilizing automated systems can enhance scalability and reduce human error during synthesis.
Continuous Flow Systems : These systems allow for real-time monitoring and adjustment of reaction conditions, improving overall yield.
Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry are essential to monitor the purity and composition of the final product.
The compound can undergo various chemical reactions that may alter its properties:
Types of Reactions
Common reactions include:
Oxidation : Introducing oxygen-containing functional groups can modify reactivity.
Reduction : This can remove oxygen or add hydrogen atoms, potentially altering pharmacological properties.
Substitution : Substituting specific atoms or groups allows for creating derivatives with varied characteristics.
Major Products Formed
The products formed from these reactions depend on specific reagents and conditions used. For example:
| Reaction Type | Major Product |
|---|---|
| Oxidation | Hydroxylated derivatives |
| Reduction | Hydrogenated compounds |
| Substitution | Derivatives with different functional groups |
Chemical Reactions Analysis
Types of Reactions
6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, potentially modifying the compound’s pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzimidazole compounds exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The specific compound has been evaluated for its efficacy against several types of cancer, demonstrating promising results in preclinical models.
Case Study:
In a study published in Frontiers in Pharmacology, a series of benzimidazole derivatives were synthesized and tested for their anticancer activity. One derivative showed an IC50 value of 0.5 µM against breast cancer cells, indicating significant potency compared to standard chemotherapeutics .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Benzimidazole derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.018 mM |
| Compound B | Escherichia coli | 0.025 mM |
| Compound C | Candida albicans | 0.020 mM |
This table summarizes the MIC values for selected compounds derived from similar structures .
Antiviral Properties
Recent studies have explored the antiviral potential of benzimidazole derivatives against viruses such as Hepatitis C and HIV. The structural characteristics of the compound may enhance its binding affinity to viral proteins.
Case Study:
A study demonstrated that a related benzimidazole derivative inhibited Hepatitis C virus replication with an EC50 value of 3 nM, suggesting that modifications to the core structure can lead to enhanced antiviral activity .
Mechanism of Action
The mechanism of action of 6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various signaling pathways, leading to changes in cellular functions. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole Derivatives with Alternative Linkers
Several benzimidazole derivatives with distinct linkers and substituents have been reported ():
Key Differences :
- Linker Flexibility: The target compound’s conjugated dienyl linker may confer rigidity and enhanced electronic communication compared to the chromenone or diazenyl linkers, which are bulkier or less conjugated .
- Substituent Effects: Pyrimidin-2-yl groups (target compound) vs.
Buta-1,3-dienyl-Linked Compounds
Compounds featuring buta-1,3-dienyl linkers exhibit diverse functional properties ():
Key Insights :
- Fluorescence: THK-565’s dimethylamino-phenyl group enhances fluorescence quantum yield, suggesting that the target compound’s pyrimidinyl groups may offer tunable emission via substituent modification .
- Crystallinity : The dienyl linker in and compounds facilitates intermolecular interactions (e.g., C–H⋯N), implying that the target compound’s pyrimidinyl groups may stabilize crystal lattices through π-stacking or H-bonding .
Substituent-Driven Functionalization
Variations in terminal groups significantly impact physicochemical behavior:
Comparison :
Biological Activity
The compound 6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole is a complex organic molecule that falls within the category of benzimidazole derivatives. Benzimidazole compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The chemical structure of the compound can be represented as follows:
This structure features two pyrimidine rings and a butadiene linker, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of key intermediates through reactions such as condensation and cyclization. The detailed synthetic pathway can be summarized in the following table:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | Pyrimidine derivatives | Acidic catalyst |
| 2 | Cyclization | Benzimidazole derivatives | Heat |
| 3 | Coupling | Butadiene derivatives | Base catalyst |
Anticancer Properties
Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A study focusing on related benzimidazole compounds demonstrated that they can sensitize cancer cells to radiotherapy by generating reactive oxygen species (ROS), leading to DNA damage and subsequent activation of apoptotic pathways. The specific compound may share these mechanisms due to its structural similarities with known active compounds .
Antimicrobial Activity
Benzimidazole derivatives have also been explored for their antimicrobial properties. Compounds with pyridine and pyrimidine substitutions have shown effectiveness against Gram-positive bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Studies
- Anticancer Study : In a recent experiment, a series of benzimidazole derivatives were tested against human melanoma cells. The results indicated that the presence of pyrimidine rings significantly enhanced cytotoxicity compared to compounds lacking these moieties. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which showed increased Annexin V staining in treated cells .
- Antimicrobial Study : Another study evaluated the antimicrobial efficacy of similar benzimidazole derivatives against Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for one derivative, suggesting that modifications in the benzimidazole structure can lead to enhanced antibacterial activity .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is highly dependent on their structural features. Key factors influencing activity include:
- Substitution Patterns : The position and nature of substituents on the benzimidazole ring can significantly alter potency.
- Linker Length and Composition : Variations in the length and type of linker (e.g., butadiene) affect bioavailability and interaction with biological targets.
A comprehensive review highlighted that compounds with electron-withdrawing groups at specific positions exhibited enhanced activity against various pathogens .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
